(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride
Overview
Description
“(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride” is a synthetic compound with the CAS Number: 1795292-04-4 . It has a molecular weight of 235.73 . The compound appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (4-methyl-3-(methylsulfonyl)phenyl)methanamine hydrochloride . The InChI code is 1S/C9H13NO2S.ClH/c1-7-3-4-8(6-10)5-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H . The SMILES representation is CC1=C(C=C(C=C1)CN)S(=O)(=O)C.Cl .Physical And Chemical Properties Analysis
“(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 235.73 .Scientific Research Applications
Chemical Reactions and Molecular Interactions :
- Methanesulfonates, including compounds similar to (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride, have been studied for their reactions with acetylcholinesterase, forming an inactive methanesulfonyl-enzyme derivative. This has implications for understanding enzyme inhibition and reactivation processes (Greenspan & Wilson, 1970).
- Research on the oxidation of methyl (methylthio)methyl sulfoxide has shown that various oxidants can produce different compounds, highlighting the chemical versatility of methanesulfonate derivatives (Ogura, Suzuki, & Tsuchihashi, 1980).
Analytical Applications :
- A study has demonstrated the use of methanesulfonic acid in a colorimetric assay for lipid peroxidation, showcasing the potential of methanesulfonates in analytical chemistry (Gérard-Monnier et al., 1998).
Biochemical Processes and Enzyme Studies :
- The hydrolysis of methanesulfonate esters has been investigated to understand their behavior in biochemical processes, providing insights into the selective removal of such compounds (Chan, Cox, & Sinclair, 2008).
Material Science and Synthesis :
- Research has explored the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, where methanesulfonates like (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride could play a role in forming complex molecular structures (Shankar et al., 2011).
Environmental Science and Microbiology :
- The metabolism of methanesulfonic acid by marine bacteria has been studied, which is relevant for understanding the biogeochemical cycling of sulfur in marine environments (Kelly & Murrell, 1999).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4-methyl-3-methylsulfonylphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-7-3-4-8(6-10)5-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPONWJRABVVDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.